molecular formula C7H6BF3KN B13464133 Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate

Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate

Cat. No.: B13464133
M. Wt: 211.04 g/mol
InChI Key: XAPIXLGNBDGULE-FXRZFVDSSA-N
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Description

Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is widely used in organic synthesis, particularly in cross-coupling reactions. The presence of the pyridinyl group and the ethenyl linkage enhances its reactivity and makes it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide typically involves the reaction of pyridin-2-ylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

Scientific Research Applications

Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide has numerous applications in scientific research:

    Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide involves its ability to act as a nucleophile or electrophile in various reactions. The trifluoroborate group enhances its reactivity, allowing it to participate in cross-coupling reactions with palladium catalysts. The pyridinyl group can coordinate with metal centers, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (pyridin-2-yl)trifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium phenyltrifluoroborate

Uniqueness

Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide is unique due to its specific structure, which combines the trifluoroborate group with a pyridinyl and ethenyl linkage. This combination enhances its reactivity and stability, making it a versatile reagent in various chemical reactions. Compared to other trifluoroborates, it offers improved performance in cross-coupling reactions and greater compatibility with different reaction conditions .

Properties

Molecular Formula

C7H6BF3KN

Molecular Weight

211.04 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-pyridin-2-ylethenyl]boranuide

InChI

InChI=1S/C7H6BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-6H;/q-1;+1/b5-4+;

InChI Key

XAPIXLGNBDGULE-FXRZFVDSSA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC=N1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC=N1)(F)(F)F.[K+]

Origin of Product

United States

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